molecular formula C8H11ClN2O3 B2544222 Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride CAS No. 2095672-88-9

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride

Cat. No.: B2544222
CAS No.: 2095672-88-9
M. Wt: 218.64
InChI Key: MJTROQCVJFVAPV-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride is a heterocyclic compound that features both azetidine and oxazole rings. These structures are known for their significant biological activities and are commonly used in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted azetidine and oxazole derivatives, which can be further utilized in pharmaceutical development .

Scientific Research Applications

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-12-8(11)6-4-13-7(10-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZWLUGYHBEWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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